molecular formula C10H8N2O4 B1620798 Dimethyl 2-cyanopyridine-3,4-dicarboxylate CAS No. 205646-62-4

Dimethyl 2-cyanopyridine-3,4-dicarboxylate

Cat. No.: B1620798
CAS No.: 205646-62-4
M. Wt: 220.18 g/mol
InChI Key: OUAUFLPBPICUDS-UHFFFAOYSA-N
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Description

Dimethyl 2-cyanopyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H8N2O4. It is a derivative of pyridine, characterized by the presence of two ester groups and a cyano group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyanopyridine-3,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-cyanopyridine with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-cyanopyridine-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl 2-cyanopyridine-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 2-cyanopyridine-3,4-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The cyano and ester groups play a crucial role in its reactivity and binding properties, allowing it to participate in a range of chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-cyanopyridine-3,4-dicarboxylate is unique due to its combination of cyano and ester groups on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

dimethyl 2-cyanopyridine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-9(13)6-3-4-12-7(5-11)8(6)10(14)16-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAUFLPBPICUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376268
Record name Dimethyl 2-cyanopyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205646-62-4
Record name Dimethyl 2-cyanopyridine-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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